molecular formula C13H20N6O8S2 B13398183 2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid

2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid

Cat. No.: B13398183
M. Wt: 452.5 g/mol
InChI Key: SOFNQUFSURUYTQ-UHFFFAOYSA-N
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Description

2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, thiazole, and sulfoamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazole ring, followed by the introduction of the amino and sulfoamino groups. The final step involves the formation of the butanoic acid backbone.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino and thiazole groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)propanoic acid
  • 2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)pentanoic acid

Uniqueness

The uniqueness of 2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H20N6O8S2

Molecular Weight

452.5 g/mol

IUPAC Name

2-[[2-(1-amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid

InChI

InChI=1S/C13H20N6O8S2/c1-5(19-29(24,25)26)7(10(21)22)17-9(20)8(6-4-28-12(15)16-6)18-27-13(2,3)11(14)23/h4-5,7,19H,1-3H3,(H2,14,23)(H2,15,16)(H,17,20)(H,21,22)(H,24,25,26)

InChI Key

SOFNQUFSURUYTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)N)C1=CSC(=N1)N)NS(=O)(=O)O

Origin of Product

United States

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